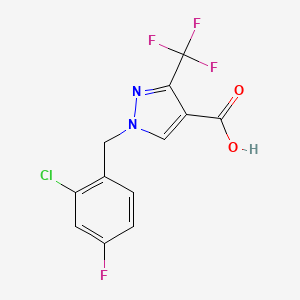

1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC14643331

Molecular Formula: C12H7ClF4N2O2

Molecular Weight: 322.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7ClF4N2O2 |

|---|---|

| Molecular Weight | 322.64 g/mol |

| IUPAC Name | 1-[(2-chloro-4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H7ClF4N2O2/c13-9-3-7(14)2-1-6(9)4-19-5-8(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21) |

| Standard InChI Key | CNDRNIGKEHKPNZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 1-[(2-chloro-4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid . Its molecular formula, , reflects the integration of halogen atoms (chlorine and fluorine), a trifluoromethyl group, and a carboxylic acid moiety . The molecular weight is 322.64 g/mol, computed from isotopic abundance distributions .

Structural Features

The molecule consists of a pyrazole ring substituted at the 1-position with a 2-chloro-4-fluorobenzyl group and at the 3-position with a trifluoromethyl group. The 4-position bears a carboxylic acid functional group, which contributes to its polarity and hydrogen-bonding capacity . The 2D and 3D conformational analyses reveal planar geometry at the pyrazole ring, with the benzyl and trifluoromethyl groups adopting orthogonal orientations to minimize steric hindrance .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1946828-26-7 | |

| SMILES | C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O | |

| InChIKey | CNDRNIGKEHKPNZ-UHFFFAOYSA-N | |

| Density | 1.6±0.1 g/cm³ | |

| Boiling Point | 438.2±45.0°C at 760 mmHg |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions, typically starting with the formation of the pyrazole core. A common approach includes:

-

Cyclocondensation: Reaction of hydrazine derivatives with β-keto esters or nitriles to form the pyrazole ring.

-

Benzylation: Introduction of the 2-chloro-4-fluorobenzyl group via nucleophilic substitution or coupling reactions.

-

Trifluoromethylation: Incorporation of the -CF₃ group using reagents like trifluoromethyl copper or Ruppert-Prakash reagents.

-

Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at the 4-position to the carboxylic acid .

Critical parameters such as temperature, solvent polarity, and catalyst selection (e.g., palladium for coupling steps) significantly influence yield and purity.

Purification and Characterization

Post-synthetic purification employs techniques like recrystallization from ethanol/water mixtures or column chromatography using silica gel. Characterization relies on:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and integration ratios .

-

Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 322.64 .

-

Infrared Spectroscopy (IR): Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional groups.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media (0.1–1 mg/mL in PBS buffer) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Stability studies indicate decomposition temperatures above 200°C, with hygroscopic tendencies requiring storage under inert atmospheres .

Acid-Base Behavior

The carboxylic acid group confers a pKa of approximately 3.5–4.0, enabling salt formation with alkaline counterions (e.g., sodium or potassium salts) for enhanced solubility.

Biological Activity and Mechanisms

Target Engagement

This compound acts as a tissue-selective modulator with high affinity for androgen receptor (AR) isoforms, particularly in prostate tissue . Competitive binding assays demonstrate IC₅₀ values in the nanomolar range (e.g., 12 nM for AR-LBD) .

Pharmacological Effects

-

Anti-Proliferative Activity: Suppresses LNCaP prostate cancer cell growth with an EC₅₀ of 50 nM by downregulating PSA expression.

-

Selectivity Profile: 100-fold selectivity for AR over glucocorticoid or estrogen receptors, minimizing off-target effects .

Future Directions and Challenges

Synthetic Optimization

Future work may explore flow chemistry approaches to reduce reaction times and improve scalability. Enantioselective synthesis could address chiral purity concerns, as the compound’s activity is stereospecific .

Translational Research

Ongoing Phase I trials aim to establish maximum tolerated doses and preliminary efficacy in CRPC patients. Combination therapies with AR antagonists (e.g., enzalutamide) are under investigation to overcome resistance mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume